(R)-(-)-4-Penten-2-ol

Description

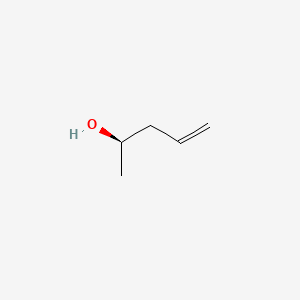

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pent-4-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCYWWNFQUZOR-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64584-92-5 | |

| Record name | (R)-(-)-4-Penten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-4-Penten-2-ol physical properties and specifications

An In-depth Technical Guide to (R)-(-)-4-Penten-2-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and applications of this compound, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is underscored by the presence of both a stereocenter and a terminal alkene, providing multiple avenues for synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2][3] |

| CAS Number | 64584-92-5 | [1][2] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 115-116 °C (lit.) | [1][5] |

| Density | 0.837 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.4240 (lit.) | [1] |

| Optical Rotation ([α]20/D) | -5.0° (neat) | [1] |

| Flash Point | 25.5 °C (77.9 °F) - closed cup | [1] |

| Solubility | Soluble in water (4.526 mg/L @ 25°C) | [6] |

| InChI Key | ZHZCYWWNFQUZOR-RXMQYKEDSA-N | [1] |

| SMILES | C--INVALID-LINK--CC=C | [1] |

Commercial Specifications

This compound is commercially available from various suppliers. The specifications can vary, but typically include the following:

Table 2: Typical Commercial Specifications for this compound

| Parameter | Specification |

| Purity (Assay by GC) | ≥95% |

| Appearance | Colorless to almost colorless clear liquid |

| Optical Purity (Enantiomeric Excess) | Typically >98% ee |

Experimental Protocols

Synthesis of this compound

A common method for the asymmetric synthesis of this compound involves the chiral borane-mediated allylation of acetaldehyde (B116499).

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol: To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is added. The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M sodium hydroxide (B78521) (111 mL, 330 mmol) and 30% hydrogen peroxide (45 mL) are added, and the mixture is stirred at 25 °C for an additional 2 hours. After completion, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to yield this compound as a colorless liquid.

Purification

The primary method for purifying this compound is distillation. For removal of non-volatile impurities, simple distillation is often sufficient. If separation from other volatile components is required, fractional distillation is recommended.

General Protocol for Fractional Distillation: The crude this compound is placed in a round-bottom flask with boiling chips. A fractionating column is attached, followed by a condenser and a receiving flask. The apparatus is heated gently, and the fraction that distills at a constant temperature corresponding to the boiling point of the product (115-116 °C at atmospheric pressure) is collected.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of this compound is a critical parameter and is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

3.3.1. Chiral Gas Chromatography (GC)

General Protocol: A capillary gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB) is used. The sample is diluted in a suitable solvent (e.g., dichloromethane) and injected. The enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the integrated peak areas of the two enantiomers.[7]

Representative GC Conditions:

-

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[7]

-

Carrier Gas: Hydrogen[7]

-

Injector Temperature: 230 °C[7]

-

Detector Temperature (FID): 250 °C[7]

-

Oven Program: An initial temperature of around 60-80°C, followed by a temperature ramp to facilitate separation.

3.3.2. Chiral High-Performance Liquid Chromatography (HPLC)

General Protocol: Chiral HPLC is another powerful technique for determining e.e. This can be done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8] The direct method is generally preferred for its simplicity.[8]

Representative HPLC Conditions for Direct Separation:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA) is often effective for separating chiral alcohols.[8]

-

Mobile Phase: A mixture of n-heptane and ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) is a common choice.[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).[8]

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce a specific stereocenter and a reactive handle (the double bond) for further chemical modifications.

A notable application is in the total synthesis of Aigialomycin D, a natural product that has been shown to be an inhibitor of protein kinases, which are key targets in cancer therapy.

Role in Aigialomycin D Synthesis and Protein Kinase Inhibition

Aigialomycin D has been identified as an inhibitor of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-activated protein kinase-interacting kinase 2 (MNK2).[9][10] These kinases are involved in cell cycle regulation and cellular signaling pathways that are often dysregulated in cancer.

The MAPK/MNK signaling pathway is a crucial regulator of protein synthesis and is implicated in oncogenesis. MNK2, a downstream effector in this pathway, phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key step in the initiation of translation of many mRNAs involved in cell proliferation and survival.[9][11][12] Inhibition of MNK2 by compounds derived from this compound, such as Aigialomycin D, can therefore disrupt this pathway and exert anti-cancer effects.

MAPK/MNK Signaling Pathway

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (R)-(−)-4-Penten-2-ol (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. obires.com [obires.com]

- 5. 4-PENTEN-2-OL | 625-31-0 [chemicalbook.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reciprocal signaling between mTORC1 and MNK2 controls cell growth and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reciprocal signaling between mTORC1 and MNK2 controls cell growth and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (R)-(-)-4-Penten-2-ol

This guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-(-)-4-Penten-2-ol, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols and logical workflows for spectroscopic analysis.

This compound is a chiral alcohol with the chemical formula C5H10O.[1][2] Its physical and chemical properties are crucial for its application in various chemical syntheses.

| Identifier | Value |

| CAS Number | 64584-92-5[1][2][3] |

| Molecular Formula | C5H10O[1][2] |

| Molecular Weight | 86.13 g/mol [1][2] |

| Boiling Point | 115-116 °C |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index | n20/D 1.4240 |

| Optical Activity | [α]20/D −5.0°, neat |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule. While standard NMR spectra for enantiomers are identical, NMR in a chiral environment can be used to distinguish between them.

¹H NMR Spectroscopic Data for 4-Penten-2-ol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.807 | m | H-4 |

| 5.13 | d | H-5a |

| 5.12 | d | H-5b |

| 3.843 | m | H-2 |

| 2.217 | m | H-3a |

| 1.94 | m | H-3b |

| 1.202 | d | H-1 |

¹³C NMR Spectroscopic Data for 4-Penten-2-ol

| Chemical Shift (ppm) | Assignment |

| 135.2 | C-4 |

| 117.8 | C-5 |

| 67.2 | C-2 |

| 44.1 | C-3 |

| 23.4 | C-1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Penten-2-ol shows characteristic absorption bands for the hydroxyl and alkene groups.[4]

IR Spectroscopic Data for 4-Penten-2-ol

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (alkene) |

| ~2970, 2925 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1450, 1375 | C-H bend (alkane) |

| ~1070 | C-O stretch (secondary alcohol) |

| ~995, 915 | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of 4-Penten-2-ol provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data for 4-Penten-2-ol

| m/z | Relative Intensity (%) | Assignment |

| 86 | Low | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - CH₃]⁺ |

| 45 | 100 | [CH₃CHOH]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used for analysis.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024) are used with proton decoupling.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Chiral Analysis (Optional): To determine enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample to induce separate signals for the (R) and (S) enantiomers.[5][6]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar or weakly polar column like DB-5). The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 250 °C) to elute the compound.[9]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating ions.[10][11]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

References

- 1. obires.com [obires.com]

- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. cenmed.com [cenmed.com]

- 4. 4-Penten-2-ol [webbook.nist.gov]

- 5. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.library.fordham.edu [research.library.fordham.edu]

- 7. ursinus.edu [ursinus.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The volatile compound BinBase mass spectral database - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on (R)-(-)-4-Penten-2-ol: Chemical Identification

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive summary of the key chemical identifiers for the chiral molecule (R)-(-)-4-Penten-2-ol.

Chemical Identity and Structure

This compound is an unsaturated alcohol with a stereocenter at the second carbon position, designated by the (R) configuration. The negative sign (-) in its name refers to its levorotatory optical activity.

Tabulated Chemical Identifiers

The following table summarizes the essential chemical identifiers for this compound, facilitating accurate documentation and procurement.

| Identifier Type | Value |

| CAS Number | 64584-92-5[1][2][3] |

| IUPAC Name | (2R)-pent-4-en-2-ol[3] |

| Synonyms | (R)-(-)-PENTEN-2-OL, (2R)-4-Pentene-2-ol, (R)-(-)-2-Hydroxypent-4-ene[3] |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol [1][2] |

| Linear Formula | H₂C=CHCH₂CH(OH)CH₃[1] |

| SMILES | C--INVALID-LINK--CC=C[1] |

| InChI | 1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1[1] |

| InChIKey | ZHZCYWWNFQUZOR-RXMQYKEDSA-N[1] |

| MDL Number | MFCD03701536[1][3] |

| PubChem Substance ID | 24879716[1] |

It is crucial to distinguish this compound from its racemic mixture, 4-Penten-2-ol, which has a different CAS number (625-31-0).[4][5][6] The stereospecificity is a critical factor in many chemical and pharmaceutical applications.

Logical Relationship of Chemical Identifiers

The relationship between the different identifiers is hierarchical and descriptive. The IUPAC name provides the unambiguous chemical structure, from which the molecular formula, SMILES, and InChI strings are derived. The CAS number serves as a unique registry number for this specific substance.

Caption: Relationship between chemical identifiers.

References

- 1. (R)-(-)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. (R)-(-)-PENTEN-2-OL | 64584-92-5 [chemicalbook.com]

- 4. 4-penten-2-ol, 625-31-0 [thegoodscentscompany.com]

- 5. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Penten-2-ol [webbook.nist.gov]

Enantioselective synthesis of (R)-(-)-4-Penten-2-ol

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-(-)-4-Penten-2-ol

Introduction

This compound is a valuable chiral building block in organic synthesis, utilized in the construction of complex molecules such as pharmaceuticals, agrochemicals, and natural products. Its stereocenter and versatile functional groups—a secondary alcohol and a terminal alkene—make it a strategic precursor for introducing chirality and enabling further chemical transformations. The development of efficient and highly selective methods for its synthesis is, therefore, of significant interest to researchers and professionals in drug development and fine chemical manufacturing.

This technical guide provides a detailed overview of the principal methodologies for the enantioselective synthesis of this compound. It covers key chemical and biocatalytic approaches, including asymmetric hydrogenation, enzymatic reduction, and kinetic resolution. For each method, this document presents detailed experimental protocols, quantitative data for comparison, and workflow diagrams to illustrate the core processes.

The primary strategies for synthesizing enantiomerically pure this compound involve the asymmetric reduction of the prochiral ketone, 4-penten-2-one (B1216878), or the resolution of a racemic mixture of the alcohol.

Asymmetric Hydrogenation (Noyori-type)

The Noyori asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of ketones using molecular hydrogen.[1][2] This reaction typically employs a Ruthenium (Ru) catalyst coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to create a chiral environment that directs the hydrogenation to one face of the ketone.[1][2][3] For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is commonly used. The reaction proceeds with high chemoselectivity, reducing the ketone in the presence of the alkene functional group.[2]

| Parameter | Value / Condition | Reference |

| Substrate | 4-Penten-2-one | General |

| Catalyst | RuCl₂[(R)-BINAP] | [1][2] |

| Catalyst Loading | ~0.1 mol% | [1][2] |

| Reductant | Hydrogen Gas (H₂) | [1] |

| Pressure | 4 - 100 atm (up to 1100 psi) | [1][4] |

| Solvent | Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH) | [1][5] |

| Temperature | 23 - 100 °C | [4] |

| Enantiomeric Excess (ee) | >95% (Typical) | [6] |

| Yield | High (Typical) | [6] |

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂[(R)-BINAP] (0.1 mol%).[1][2] Anhydrous, degassed ethanol is added, and the mixture is stirred to form the catalyst solution.

-

Reaction Setup: The substrate, 4-penten-2-one (1.0 eq), is added to the catalyst solution in a high-pressure reactor (Parr bomb).[1][2]

-

Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 100 atm).[1][4]

-

Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 30 °C) for the required duration (e.g., 6 days, though reaction times may vary).[1] Reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.[1]

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Enzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis offers an environmentally friendly alternative to chemical methods.[7] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[8] While many KREDs follow Prelog's rule to produce (S)-alcohols, specific "anti-Prelog" enzymes are known to yield (R)-alcohols with excellent enantiomeric excess.[8] An important example is the NADP-dependent alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH), which is effective for reducing various ketones to their corresponding (R)-alcohols.[8] This process requires a cofactor, typically NADPH, which must be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[9][10]

| Parameter | Value / Condition | Reference |

| Substrate | 4-Penten-2-one | General |

| Biocatalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) | [8] |

| Cofactor | NAD(P)H | [11] |

| Cofactor Regeneration | Glucose / Glucose Dehydrogenase (GDH) or Isopropanol / ADH | [9][10] |

| Solvent | Aqueous Buffer (e.g., M9 medium), often with a co-solvent | [7] |

| Temperature | 25 - 40 °C (Typical) | [7][12] |

| pH | ~7.0 | [9] |

| Enantiomeric Excess (ee) | >99% (Typical) | [9] |

| Yield | High (Typical) | [9] |

-

Biocatalyst Preparation: Whole cells expressing the desired ketoreductase (e.g., E. coli JM109) are grown to a specific optical density (e.g., OD₆₀₀ of 1.2-2.0).[7] The cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., M9 medium) containing the cofactor regeneration system components (e.g., glucose).[7]

-

Reaction Setup: The cell suspension is placed in a shaker flask at the optimal temperature (e.g., 30 °C).[7]

-

Substrate Addition: The substrate, 4-penten-2-one, is added to the reaction mixture. To avoid enzyme inhibition at high concentrations, the substrate may be dissolved in an immiscible organic co-solvent (e.g., isooctane).[7]

-

Biotransformation: The reaction is agitated at a constant temperature. Progress is monitored by taking samples over time and analyzing them by HPLC or GC.[7]

-

Work-up and Purification: Once the reaction is complete, the mixture is centrifuged to remove the cells. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The final product is purified by column chromatography.

Caption: Workflow for the enzymatic reduction of a ketone with cofactor regeneration.

Kinetic Resolution via Lipase-Catalyzed Acylation

Kinetic resolution is a method used to separate a racemic mixture of chiral compounds. For secondary alcohols, lipases are highly effective biocatalysts that selectively acylate one enantiomer at a much faster rate than the other.[8] According to Kazlauskas's rule, many lipases, such as Candida antarctica lipase (B570770) B (CALB), preferentially acylate the (R)-enantiomer.[8] In this process, racemic 4-penten-2-ol (B1585244) is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The (R)-alcohol is converted to (R)-4-penten-2-yl acetate (B1210297), leaving the unreacted (S)-4-penten-2-ol behind. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric purity for both the ester and the remaining alcohol.[8] The desired (R)-alcohol is then obtained by hydrolysis of the separated ester.[8]

| Parameter | Value / Condition | Reference |

| Substrate | (R,S)-4-Penten-2-ol | General |

| Biocatalyst | Lipase (e.g., Candida antarctica Lipase B - CALB) | [8] |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, or Acetic anhydride | General |

| Solvent | Organic solvent (e.g., Hexane, Toluene, THF) | General |

| Temperature | Room Temperature to 40 °C | General |

| Conversion | ~50% (for optimal ee of both components) | [8] |

| Enantiomeric Excess (ee) | High (>95%) for both ester and remaining alcohol | [8] |

| Yield | <50% (Theoretical maximum for the desired enantiomer) | [13] |

-

Reaction Setup: To a solution of racemic 4-penten-2-ol (1.0 eq) in an anhydrous organic solvent (e.g., hexane), add the acyl donor (e.g., vinyl acetate, 0.5 - 1.0 eq).

-

Enzyme Addition: Add the lipase (e.g., immobilized CALB) to the mixture.

-

Reaction Execution: Stir the suspension at a constant temperature (e.g., 30 °C). Monitor the reaction progress by GC or HPLC to determine the conversion percentage and the enantiomeric excess of the components.

-

Termination and Separation: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

-

Purification: The filtrate, containing (R)-4-penten-2-yl acetate and unreacted (S)-4-penten-2-ol, is concentrated. The ester and alcohol are separated by column chromatography.[8]

-

Hydrolysis: The purified (R)-4-penten-2-yl acetate is subjected to hydrolysis (e.g., using K₂CO₃ in methanol or aqueous NaOH) to yield the final product, this compound.

Caption: Workflow for obtaining (R)-alcohol via enzymatic kinetic resolution.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]

- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

(R)-(-)-4-Penten-2-ol: A Chiral Building Block in the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-4-Penten-2-ol is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a stereodefined secondary alcohol and a terminal olefin, allows for a wide array of chemical transformations, making it an ideal starting material for the enantioselective synthesis of complex natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of its properties, synthesis, and application in the total synthesis of bioactive compounds, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties of this compound

This compound is a colorless liquid with a well-defined stereocenter at the C-2 position.[1][2][3] Its physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64584-92-5 | [2] |

| Molecular Formula | C₅H₁₀O | [2][3] |

| Molecular Weight | 86.13 g/mol | [2][3] |

| Boiling Point | 115-116 °C (lit.) | [2] |

| Density | 0.837 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4240 (lit.) | [2] |

| Optical Activity ([α]20/D) | -5.0° (neat) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.19 (d, J = 6.0 Hz, 3H), 1.97 (br s, 1H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ 22.7, 43.7, 66.8, 117.9, 134.8 | [4] |

| IR (CHCl₃) | νₘₐₓ 3409, 3078, 2931, 2975, 1562, 1457, 1432, 1243, 1071, 914 cm⁻¹ | [4] |

Synthesis of this compound

The enantioselective synthesis of this compound is commonly achieved through the asymmetric allylation of acetaldehyde (B116499). A well-established method utilizes (-)-B-allyldiisopinocampheylborane as a chiral allylating agent.

Experimental Protocol: Asymmetric Allylation of Acetaldehyde[4]

To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether (200 mL) at -78 °C is added a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL). The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL) are added, and the mixture is stirred at 25 °C for an additional 2 hours. After completion of the reaction (monitored by TLC), the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. After removal of the solvent, the residue is distilled (bp 115 °C) to afford this compound as a colorless liquid.

Yield: 77%

Application in the Total Synthesis of Dothideopyrones E and F

This compound serves as a crucial chiral starting material in the total synthesis of dothideopyrones E and F, a class of naturally occurring α-pyrones with potential neuroprotective properties.[1][5] The synthesis establishes the stereochemistry at the C8' position of the natural products.

Synthetic Workflow for Dothideopyrone E

The following diagram illustrates the synthetic route from this compound to a key intermediate in the synthesis of Dothideopyrone E.

Caption: Synthetic pathway to a key aldehyde intermediate for Dothideopyrone E.

Experimental Protocols for the Synthesis of Dothideopyrone E Intermediates[1]

Step 1: Protection of this compound (Intermediate A)

To a solution of this compound (1.00 g, 11.6 mmol) in N,N-dimethylformamide (DMF, 23 mL) at 0 °C are added imidazole (1.18 g, 17.4 mmol) and tert-butyldimethylsilyl chloride (TBSCl, 2.09 g, 13.9 mmol). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBS-protected alcohol.

Step 2: Hydroboration-Oxidation (Intermediate B)

To a solution of the TBS-protected alcohol (Intermediate A) in tetrahydrofuran (B95107) (THF) is added 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction mixture is stirred at room temperature. After completion, the reaction is quenched by the addition of aqueous NaOH and H₂O₂. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Suzuki-Miyaura Coupling (Intermediate C)

The hydroboration product (Intermediate B) is subjected to a Suzuki-Miyaura cross-coupling reaction with 1-bromo-5-chloropentane in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PCy₃), and a base (e.g., K₃PO₄·H₂O) in THF.

Step 4: Halogen Exchange to Aldehyde (Intermediate D)

The resulting alkyl chloride (Intermediate C) is dissolved in dimethyl sulfoxide (B87167) (DMSO). Sodium iodide (NaI) and sodium bicarbonate (NaHCO₃) are added, and the mixture is heated. This converts the chloride to the corresponding iodide, which is then oxidized to the aldehyde.[1]

Table 3: Summary of Yields for Key Intermediates in Dothideopyrone E Synthesis

| Intermediate | Description | Yield (%) |

| A | TBS-protected (R)-4-penten-2-ol | High |

| B | Hydroboration product | Not specified |

| C | Suzuki coupling product | Not specified |

| D | (R)-9-((tert-Butyldimethylsilyl)oxy)decanal | Not specified |

Note: The primary literature provides detailed procedures but does not always specify the yield for each individual step in this sequence.

Application in the Total Synthesis of Aigialomycin D

The enantiomer, (S)-(+)-4-penten-2-ol, has been utilized as a chiral building block in the total synthesis of Aigialomycin D, a 14-membered resorcylic acid lactone with interesting biological activities.[6] This synthesis highlights the utility of this chiral synthon in constructing complex macrocyclic structures.

Synthetic Logic for the Construction of a Key Fragment of Aigialomycin D

The synthesis involves the esterification of a chiral acid with (S)-(+)-4-penten-2-ol, followed by a ring-closing metathesis to form the macrocycle.

Caption: Key steps in the synthesis of the Aigialomycin D macrocycle.

Experimental Protocol for a Key Step in the Synthesis of Aigialomycin D[6]

Esterification of a Chiral Acid with (S)-(+)-4-Penten-2-ol:

A solution of the chiral carboxylic acid fragment in a suitable solvent (e.g., dichloromethane) is treated with (S)-(+)-4-penten-2-ol, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is stirred at room temperature until completion. The resulting ester is then purified by column chromatography. This ester serves as a precursor for the subsequent ring-closing metathesis (RCM) reaction to form the 14-membered macrocycle of Aigialomycin D.

Conclusion

This compound and its enantiomer are demonstrably powerful chiral building blocks for the asymmetric synthesis of complex natural products. The examples of dothideopyrones E and F, and Aigialomycin D showcase how the stereocenter and the versatile functional groups of this starting material can be effectively utilized to construct intricate molecular architectures with high stereocontrol. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the further exploration and application of this important chiral synthon.

References

- 1. A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-(-)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of Aigialomycin D by Barrett [organic-chemistry.org]

A Technical Guide to the Theoretical Properties of (R)-(-)-4-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the theoretical and physical properties of (R)-(-)-4-Penten-2-ol, a valuable chiral building block in organic synthesis. The information is compiled to serve as a comprehensive technical resource, incorporating key quantitative data, experimental protocols, and logical workflows pertinent to its application in research and development.

Core Properties and Data

This compound, with the CAS number 64584-92-5, is a chiral secondary alcohol featuring a terminal double bond.[1][2] This structure makes it a versatile synthon for introducing chirality and further functionalization in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [2][4] |

| Molecular Weight | 86.13 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 115-116 °C (at 760 mmHg) | |

| Density | 0.837 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4240 | |

| Specific Optical Rotation ([α]20/D) | -5.0° (neat) | |

| Flash Point | 25.5 °C (77.9 °F) - closed cup | |

| Water Solubility | 4.526 mg/L at 25 °C (Predicted) | [4] |

Computed and Theoretical Properties

Computational models provide valuable insights into the behavior of molecules. Below are key theoretical descriptors for this compound, primarily sourced from cheminformatics databases. While extensive Density Functional Theory (DFT) studies on this specific molecule are not widely published, DFT methods like B3LYP are commonly used to model transition states for reactions involving similar allylic alcohols.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-pent-4-en-2-ol | - |

| SMILES | C--INVALID-LINK--CC=C | |

| InChI Key | ZHZCYWWNFQUZOR-RXMQYKEDSA-N | |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 1.1 | [5] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [5] |

| Standard Enthalpy of Formation (ΔfH°gas) | -178.61 kJ/mol (Joback Method) | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -60.20 kJ/mol (Joback Method) | [6] |

| Ionization Energy (IE) | 9.38 ± 0.05 eV | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. The characteristic spectral data for this compound are presented below.

| Spectrum Type | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z |

| Infrared (IR) | 3409 (O-H stretch), 3078 (C-H alkene), 2975, 2931 (C-H alkane), 1640 (C=C stretch), 1071 (C-O stretch), 914 (alkene bend) |

| ¹H NMR (CDCl₃) | δ 5.87-5.76 (m, 1H), 5.14-5.10 (m, 2H), 3.84-3.83 (m, 1H), 2.26-2.14 (m, 2H), 1.97 (br s, 1H, -OH), 1.19 (d, J=6.0 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 134.8, 117.9, 66.8, 43.7, 22.7 |

| Mass Spectrometry (MS) | Major peaks at m/z 45, 43, 41, 71, 86. |

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific advancement. This section outlines key experimental procedures for the synthesis and analysis of this compound.

Asymmetric Synthesis via Brown Allylation

This protocol details the synthesis of this compound from acetaldehyde (B116499) using (-)-Ipc₂B(allyl) as a chiral allylboration reagent.

Materials:

-

(-)-Ipc₂B(allyl)borane (1.0 M solution in pentane (B18724) or prepared in situ)

-

Acetaldehyde (freshly distilled)

-

Anhydrous Diethyl Ether (Et₂O)

-

3 M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of (-)-Ipc₂B(allyl)borane (150 mmol) in anhydrous Et₂O (200 mL).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Aldehyde Addition: A solution of acetaldehyde (6.0 g, 136.4 mmol) in anhydrous Et₂O (20 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Oxidative Workup: The reaction is quenched by the sequential, careful addition of 3 M NaOH solution (111 mL) followed by the slow, dropwise addition of 30% H₂O₂ (45 mL) at a rate that keeps the internal temperature below 25 °C (an ice bath may be necessary).

-

Stirring: The resulting mixture is warmed to room temperature and stirred vigorously for 2 hours.

-

Extraction: The organic layer is separated. The aqueous layer is extracted three times with Et₂O. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with brine, then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by distillation (boiling point ~115 °C at atmospheric pressure) to yield this compound as a colorless liquid.

Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Determining the enantiomeric excess (e.e.) is crucial. Chiral GC is the standard method for this analysis.

Instrumentation and Column:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A column with a cyclodextrin-based stationary phase is required, for example, Rt-βDEXsm (30 m, 0.32 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin column.[7]

Typical GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 220 °C

-

Carrier Gas: Hydrogen or Helium, set to a constant flow or linear velocity (e.g., 80 cm/sec for H₂).[7]

-

Oven Temperature Program: Start at 40 °C, hold for 1 minute, then ramp at 2 °C/min to 200 °C.[7] (Note: This program is a starting point and must be optimized for the specific instrument and column).

-

Injection: 1 µL of a diluted sample (e.g., 1% in hexane), split injection (e.g., 50:1 split ratio).

Procedure:

-

Prepare a standard of the racemic 4-penten-2-ol (B1585244) to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare the synthesized this compound sample for injection by diluting it in an appropriate solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject both the racemic standard and the synthesized sample onto the GC system under the optimized conditions.

-

Integrate the peak areas for both enantiomers in the resulting chromatograms.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Visualizations: Workflows and Relationships

Graphical representations of workflows and conceptual relationships are essential for clarity in complex scientific processes.

Synthesis Workflow

The following diagram illustrates the key steps in the asymmetric synthesis of this compound.

Role as a Chiral Building Block

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its two reactive centers—the stereocenter and the terminal alkene—which can be manipulated to build more complex chiral molecules.

Biological Context and Significance

Currently, there is limited direct evidence of this compound itself possessing significant biological activity or engaging specific signaling pathways. Its primary importance in drug development lies in its role as a chiral precursor. Chiral secondary alcohols are integral components of numerous active pharmaceutical ingredients (APIs).[8][9][10] The stereochemistry of these alcohol moieties is often critical for drug efficacy and receptor binding. Therefore, the availability of enantiomerically pure synthons like this compound is a key enabling factor in the synthesis of stereochemically defined drugs, reducing off-target effects and improving therapeutic indices.[3][11]

References

- 1. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]

- 2. obires.com [obires.com]

- 3. pharmtech.com [pharmtech.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Penten-2-ol (CAS 625-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. gcms.cz [gcms.cz]

- 8. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reactivity of Homoallylic Alcohols: A Technical Guide for Scientists

An in-depth exploration of the fundamental reaction pathways of homoallylic alcohols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic potential. This guide details key transformations including cyclizations, oxidations, and rearrangements, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations.

Homoallylic alcohols are versatile building blocks in organic synthesis, prized for their ability to undergo a variety of transformations that lead to structurally diverse and complex molecules. Their unique arrangement of a hydroxyl group and a carbon-carbon double bond, separated by a methylene (B1212753) bridge, dictates their characteristic reactivity, making them valuable precursors for the synthesis of heterocycles, functionalized carbonyl compounds, and rearranged carbon skeletons. This guide delves into the core reactivity of these substrates, offering a technical overview of their most important reactions.

Cyclization Reactions: Forging Heterocyclic Scaffolds

The intramolecular reaction between the hydroxyl group and the double bond is a hallmark of homoallylic alcohol reactivity, providing a powerful strategy for the synthesis of substituted tetrahydrofurans and tetrahydropyrans. These reactions are typically triggered by electrophilic activation of the alkene.

Prins-Type Cyclization

The Prins cyclization and its variants are acid-catalyzed reactions that condense a homoallylic alcohol with an aldehyde or ketone. This process generates an oxocarbenium ion intermediate, which is then trapped by the intramolecular hydroxyl group to form a tetrahydropyran (B127337) ring. The reaction can be catalyzed by both Brønsted and Lewis acids.[1][2][3][4]

Recent advances have demonstrated the utility of iodine as a mild Lewis acid catalyst for this transformation, allowing the reaction to proceed under metal-free conditions and without the need for an inert atmosphere.[1][2] The efficiency of the iodine-catalyzed Prins cyclization is dependent on the nature of the homoallylic alcohol. While substrates with endocyclic double bonds afford dihydropyrans in good yields, acyclic homoallylic alcohols typically yield 4-iodo-tetrahydropyrans.[1][2][5]

Table 1: Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols with Aldehydes [1][6]

| Homoallylic Alcohol Substrate | Aldehyde | Catalyst Loading (mol %) | Product | Yield (%) |

| 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | Various aliphatic & aromatic aldehydes | 5 | 1,4,5,6-tetrahydro-2H-benzo[f]isochromenes | 54-86 |

| Endocyclic (primary, secondary, or tertiary) | p-Anisaldehyde | 5 | Dihydropyrans | 52-91 |

| Acyclic | p-Anisaldehyde | 50 | 4-Iodo-tetrahydropyran | 29-41 |

To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane (B109758) (CH2Cl2), iodine (I2) is added (5-50 mol %). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. Anhydrous conditions and an inert atmosphere are not required.

Iodocyclization for Tetrahydrofuran Synthesis

Electrophilic cyclization using iodine provides a direct route to functionalized tetrahydrofurans. This transformation is a formal 5-endo-trig cyclization.[7][8] The use of a hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), in the presence of a catalytic amount of molecular iodine, has been shown to be effective for the cyclofunctionalization of homoallylic alcohols bearing a terminal double bond.[7][8]

Table 2: Synthesis of Tetrahydrofurans via Iodocyclization [8]

| Homoallylic Alcohol Substrate | Reagents | Conditions | Product | Yield (%) |

| Terminal homoallylic alcohols | HTIB (2 equiv), I2 (20 mol %) | MeOH, rt | Substituted Tetrahydrofurans | - |

| (+)-1h | I2 (0.050 mmol), HTIB (0.750 mmol) | MeOH (1 mL), 26 h | (3-RS)-(4,5R,6S,9R)-6-Isopropyl-3-methoxy-9-methyl-1-oxa-spiro[7][9]-decane | 57 |

To a solution of the homoallylic alcohol (1.0 equiv) in methanol (B129727) (MeOH), molecular iodine (I2, 20 mol %) and [hydroxy(tosyloxy)iodo]benzene (HTIB, 2.0 equiv) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Diagram 1: Generalized Prins-Type Cyclization Pathway

Caption: A simplified workflow of the acid-catalyzed Prins-type cyclization.

Oxidation Reactions: Accessing Carbonyl Functionality

The oxidation of homoallylic alcohols can be directed towards either the alcohol moiety to form carbonyl compounds or the alkene to yield epoxides or other oxygenated products. The choice of oxidant is crucial in determining the reaction outcome.

Oxidation of the Alcohol Group

Standard oxidizing agents can be employed to convert the hydroxyl group of homoallylic alcohols into the corresponding aldehydes or ketones. Pyridinium chlorochromate (PCC) is a mild reagent that effectively oxidizes primary homoallylic alcohols to aldehydes without affecting the double bond.[10] Zinc chlorochromate nonahydrate (ZCC) is a stronger oxidizing agent and can lead to the formation of diones through oxidation of both the hydroxyl group and allylic C-H bonds.[10]

Table 3: Oxidation of Substituted Homoallylic Alcohols [10]

| Homoallylic Alcohol Substrate | Oxidant | Product(s) |

| Substituted homoallylic alcohol | Pyridinium chlorochromate (PCC) | Corresponding carbonyl compound |

| Substituted homoallylic alcohol | Zinc chlorochromate nonahydrate (ZCC) | Corresponding carbonyl compound and/or dione |

| Substituted homoallylic alcohol | t-Butyl hydroperoxide (t-BuOOH) | Allylic oxidation and epoxidation products |

Pyridinium chlorochromate (PCC, 1.5 mmol) is dissolved in dichloromethane (CH2Cl2, 2 mL), and sodium acetate (B1210297) (NaOAc, 0.03 mmol) is added. The substituted homoallylic alcohol (1 mmol) dissolved in CH2Cl2 (15 mL) is then added dropwise to the PCC solution. The reaction is monitored by TLC. After completion (typically 1-2 hours), the mixture is filtered, and the residue is washed with ether. The combined organic layers are dried over magnesium sulfate (B86663) (MgSO4), concentrated in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel.

Wacker-Type Oxidation

The Wacker-type oxidation provides a method for the selective oxidation of the terminal double bond of homoallylic alcohols to a methyl ketone.[11][12][13] This palladium-catalyzed reaction typically uses tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[11][12] The use of a bidentate ligand, such as quinoline-2-oxazoline (Quinox), can improve reaction times and yields of the desired β-hydroxy ketones.[11][12]

Table 4: Catalyst-Controlled Wacker-Type Oxidation [11]

| Substrate | Catalyst System | Product |

| Homoallylic alcohols | Pd(Quinox)Cl2, TBHP(aq) | β-hydroxy ketones |

| Bis- and tris-homoallylic alcohols | Pd(Quinox)Cl2, TBHP(aq) | Cyclic peroxyketals |

Diagram 2: Competing Pathways in Homoallylic Alcohol Oxidation

Caption: Different oxidation outcomes depending on the reagent used.

Asymmetric Epoxidation

While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, traditional methods have been less successful for homoallylic alcohols.[9][14][15] However, the development of vanadium catalysts in conjunction with chiral bishydroxamic acid ligands has enabled the asymmetric epoxidation of homoallylic alcohols with good yields and high enantioselectivities.[9]

Rearrangement Reactions: Skeletal Diversification

Under acidic conditions, homoallylic alcohols can undergo rearrangements to yield products with altered carbon skeletons.

Acid-Catalyzed 1,4-Hydride Shift

In the presence of a strong acid, certain sterically congested homoallylic alcohols can undergo a rearrangement involving a stereospecific protonation of the double bond followed by an intramolecular 1,4-hydride transfer from the secondary alcohol C-H to the resulting carbocation.[16][17][18] This process ultimately yields a saturated ketone.[16][17][18] Isotopic labeling studies have been instrumental in elucidating this two-step mechanism, where the intramolecular hydride transfer is the rate-determining step.[16][17][18]

Table 5: Kinetic Isotope Effects in Acid-Catalyzed Rearrangement [16][17][18]

| Parameter | Value |

| Kinetic Isotope Effect (KIE) for intramolecular hydride transfer | 2.34 ± 0.17 |

| Competitive isotope effect for protonation of the olefin | 1.2 |

Diagram 3: Logical Flow of Acid-Catalyzed Rearrangement

References

- 1. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 5. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]

- 10. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 15. Sharpless Epoxidation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Determining the Absolute Configuration of Chiral Alcohols: A Technical Guide to Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral alcohols is a cornerstone of modern chemistry, particularly in the fields of drug development, natural product synthesis, and materials science. The spatial arrangement of atoms at a stereocenter dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and material functions. This guide provides an in-depth overview of the use of quantum chemical (QC) calculations, in concert with experimental chiroptical spectroscopy, to reliably assign the absolute configuration of chiral alcohols.

The Synergy of Computation and Experiment

While traditional methods like X-ray crystallography provide definitive stereochemical assignment, they are contingent upon the formation of high-quality single crystals, which is not always feasible. A powerful alternative has emerged through the synergy of chiroptical spectroscopy—namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and quantum chemical calculations.[1] This approach allows for the determination of absolute configuration for molecules in solution, including oils and non-crystalline solids.[1]

The core principle involves comparing an experimentally measured chiroptical spectrum with a spectrum calculated from first principles for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample possesses the opposite absolute configuration.

Theoretical Foundations of Chiroptical Properties

Quantum chemical calculations provide the theoretical framework to predict the chiroptical response of a molecule. The primary methods used are Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).

-

Optical Rotation (OR): This is the measure of the rotation of the plane of linearly polarized light as it passes through a chiral sample.[2] QC methods calculate the frequency-dependent electric dipole-magnetic dipole polarizability tensor, which determines the specific rotation, typically at the sodium D-line (589 nm).[3]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[4] Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting ECD spectra by calculating the rotational strengths of electronic excitations.[5]

-

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[6] This technique provides a rich fingerprint of a molecule's stereochemistry. DFT calculations are used to predict the VCD spectrum by computing the rotational strengths of fundamental vibrational transitions.[1]

The Computational Workflow: A Step-by-Step Approach

The reliable prediction of chiroptical spectra for a flexible molecule like a chiral alcohol requires a rigorous computational protocol. This workflow ensures that the conformational flexibility of the molecule is adequately sampled and that the final spectrum is a realistic representation of the molecule in solution.

Data Presentation: Computational Methodologies

The choice of computational method represents a trade-off between accuracy and computational cost. Hybrid DFT functionals are widely used and have been shown to provide reliable results for chiroptical properties.

| Parameter | Level of Theory | Typical Application | Accuracy | Relative Computational Cost |

| Geometry Optimization & Frequencies | B3LYP/6-31G(d) | Conformational analysis, IR/VCD spectra | Good for geometries and frequencies | Low-Medium |

| Optical Rotation (OR) | TD-DFT B3LYP/aug-cc-pVDZ | Specific rotation at 589 nm | Good (MAD ~20-30° for alkenes)[7] | Medium |

| Optical Rotation (OR) | TD-DFT CAM-B3LYP/aug-cc-pVDZ | Specific rotation, especially for systems with charge-transfer | Very Good[8] | Medium-High |

| VCD/ECD Spectra | (TD)-DFT B3LYP/aug-cc-pVDZ | Full chiroptical spectra simulation | Good for qualitative and semi-quantitative agreement | Medium |

| High-Accuracy Energy | Double Hybrid Functionals (e.g., DSD-PBEP86) | Refined conformer energies | Excellent | High |

Note: Computational cost scales non-linearly with the number of basis functions (N), roughly as N³ to N⁴ for hybrid DFT functionals.[9]

Experimental Protocols for Configuration Assignment

Several experimental techniques are available for determining the absolute configuration of chiral alcohols. The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of certainty.[10]

References

- 1. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of (R)-(-)-4-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-4-Penten-2-ol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature containing both a stereocenter and a reactive terminal alkene. This guide provides a comprehensive overview of the historical synthesis of this versatile synthon. It details various synthetic strategies, including asymmetric synthesis via chiral boron reagents, enzymatic kinetic resolution, and asymmetric reduction of the corresponding ketone. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visual diagrams of synthetic workflows to facilitate a deeper understanding of the chemical principles involved.

Introduction

The development of stereoselective synthesis has been a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. This compound serves as a prototypical example of a chiral synthon, offering a stereochemically defined secondary alcohol and a terminal olefin, which can be orthogonally functionalized to construct complex molecular architectures. Its utility as a precursor in the synthesis of various natural products and pharmaceutical intermediates underscores the importance of efficient and selective methods for its preparation. This guide explores the key historical and contemporary approaches to the synthesis of enantiomerically pure this compound.

Historical Perspective and Discovery

While a definitive "discovery" of this compound in nature or its initial isolation is not prominently documented in readily available literature, its significance emerged with the advancement of asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule was a significant challenge for chemists for many decades. The pioneering work of scientists like Louis Pasteur, Jacobus Henricus van 't Hoff, and Joseph Le Bel in the 19th century laid the theoretical foundation for stereochemistry. However, it was not until the mid-20th century that practical methods for enantioselective synthesis began to be developed, allowing for the targeted synthesis of specific stereoisomers like this compound. The development of chiral reagents and catalysts has since enabled the production of this and other chiral molecules with high enantiomeric purity, moving beyond the limitations of resolving racemic mixtures.

Synthetic Strategies

The synthesis of enantiomerically enriched this compound can be broadly categorized into three main approaches: asymmetric synthesis from a prochiral precursor, kinetic resolution of a racemic mixture, and asymmetric reduction of a ketone.

Asymmetric Allylation of Acetaldehyde (B116499)

A highly effective method for the de novo creation of the stereocenter in this compound is the asymmetric allylation of acetaldehyde. This approach utilizes a chiral allylborane reagent to control the facial selectivity of the addition to the prochiral aldehyde.

Table 1: Asymmetric Allylation of Acetaldehyde

| Reagent/Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (-)-Ipc₂B(allyl) | Acetaldehyde | Diethyl ether | -78 | 77 | Not explicitly stated, but high |

-

Preparation of the Reagent: A solution of (-)-Ipc₂B(allyl)borane (150 mmol) is prepared in dry diethyl ether (200 mL).

-

Reaction Setup: The allylborane solution is cooled to -78 °C under an inert atmosphere.

-

Addition of Aldehyde: A solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is added to the stirred allylborane solution.

-

Reaction: The mixture is stirred at -78 °C for 1 hour.

-

Work-up: The reaction is quenched by the addition of 3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL). The mixture is then allowed to warm to 25 °C and stirred for an additional 2 hours.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed in vacuo, and the residue is distilled (bp 115 °C) to afford this compound as a colorless liquid.[1]

Caption: Workflow for the asymmetric allylation of acetaldehyde.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that separates a racemic mixture by the selective reaction of one enantiomer with an enzyme, leaving the other enantiomer unreacted. Lipases are commonly employed for this purpose, often through the acylation of the alcohol.

For the resolution of racemic 4-penten-2-ol (B1585244), Candida antarctica lipase (B570770) B (CALB), frequently immobilized as Novozym 435, is a highly effective biocatalyst.[2] It preferentially acylates the (R)-enantiomer, producing (R)-4-penten-2-yl acetate (B1210297) and leaving the unreacted (S)-4-penten-2-ol.[2] By halting the reaction at approximately 50% conversion, both the acylated (R)-enantiomer and the remaining (S)-alcohol can be isolated with high enantiomeric purity.[2] The desired this compound can then be obtained by the hydrolysis of the corresponding acetate.[2]

Table 2: Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Outcome |

| Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | Preferential acylation of (R)-enantiomer |

-

Reaction Setup: Racemic 4-penten-2-ol is dissolved in a suitable organic solvent (e.g., hexane).

-

Enzyme and Acyl Donor Addition: Immobilized Candida antarctica lipase B (Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is monitored (e.g., by GC or HPLC) until approximately 50% conversion is reached.

-

Separation: The enzyme is filtered off. The reaction mixture, now containing (R)-4-penten-2-yl acetate and unreacted (S)-4-penten-2-ol, is separated by column chromatography.

-

Hydrolysis: The isolated (R)-4-penten-2-yl acetate is hydrolyzed (e.g., using a base like NaOH or an acid catalyst) to yield the desired this compound.

Caption: General workflow for the lipase-catalyzed kinetic resolution.

Asymmetric Reduction of 4-Penten-2-one

Another important strategy for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-penten-2-one. This can be achieved through various methods, including catalytic asymmetric transfer hydrogenation.

Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones. A notable example is the use of a ruthenium catalyst complexed with a chiral diamine ligand, such as (S,S)-Ts-DPEN, in the presence of a hydrogen donor like formic acid or isopropanol (B130326).

Table 3: Asymmetric Reduction of 4-Penten-2-one (Conceptual)

| Catalyst System | Hydrogen Donor | Key Feature |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Formic acid / Triethylamine (B128534) | High enantioselectivity for a range of ketones |

-

Catalyst Formation: The chiral ruthenium catalyst is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: 4-Penten-2-one is dissolved in a suitable solvent, and the chiral catalyst is added.

-

Hydrogen Donor Addition: A hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol with a base, is added to the reaction mixture.

-

Reaction: The reaction is stirred at a specific temperature until completion, monitored by techniques like TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography or distillation to yield this compound.

Caption: Workflow for the asymmetric reduction of 4-penten-2-one.

Biological Significance and Applications in Drug Development

While specific signaling pathways directly involving this compound are not extensively documented, the broader class of chiral alcohols plays a crucial role in drug design and development. The hydroxyl group can participate in hydrogen bonding, a key interaction in ligand-receptor binding.[3] The stereochemistry of the alcohol is often critical for this binding, as the precise spatial arrangement of the hydroxyl group determines its ability to interact with the target protein.

Unsaturated alcohols, like this compound, are prevalent in many biomolecules and serve as versatile intermediates in the synthesis of complex natural products and pharmaceuticals.[4][5] The alkene moiety can be further functionalized through a variety of reactions, allowing for the construction of diverse molecular scaffolds. The application of chiral synthons such as this compound is fundamental in creating stereochemically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects compared to their racemic counterparts.

Conclusion

The synthesis of this compound has evolved significantly with the advent of modern asymmetric synthesis. Key methodologies such as asymmetric allylation, enzymatic kinetic resolution, and asymmetric ketone reduction provide efficient routes to this valuable chiral building block. Each method offers distinct advantages in terms of stereocontrol, scalability, and economic viability. The continued development of novel and more efficient synthetic strategies for chiral molecules like this compound will undoubtedly remain a critical area of research, fueling innovation in the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of the historical and current state of the synthesis of this important chiral synthon, offering valuable insights for researchers and professionals in the field.

References

- 1. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stereochemical Assignment of (R)-(-)-4-Penten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methods for the stereochemical assignment of (R)-(-)-4-Penten-2-ol, a valuable chiral building block in organic synthesis. The document details the key analytical techniques used to determine the absolute configuration and enantiomeric purity of this secondary alcohol. It includes a summary of physical and spectroscopic data, detailed experimental protocols for the synthesis of the (R)-enantiomer, and methodologies for stereochemical determination via Mosher's ester analysis and chiral gas chromatography. This guide is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

4-Penten-2-ol (B1585244) is a chiral secondary alcohol that exists as two enantiomers: this compound and (S)-(+)-4-Penten-2-ol. The precise stereochemical assignment of these enantiomers is critical in many applications, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products, where the biological activity is often dependent on the stereochemistry of the molecule. This guide outlines the essential experimental procedures and data analysis required for the unambiguous determination of the absolute configuration of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties for both enantiomers of 4-penten-2-ol is provided in the table below for easy comparison.

| Property | This compound | (S)-(+)-4-Penten-2-ol |

| CAS Number | 64584-92-5 | 55563-79-6 |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | 115-116 °C (lit.)[1] | 115-116 °C (lit.) |

| Density | 0.837 g/mL at 25 °C (lit.)[1] | 0.837 g/mL at 25 °C (lit.) |

| Optical Rotation | [α]₂₀/D -5.0° (neat)[1] | [α]₂₀/D +5.0° (c=1% in chloroform) |

| Refractive Index | n₂₀/D 1.4240 (lit.)[1] | n₂₀/D 1.4240 (lit.) |

| ¹H NMR (CDCl₃) | δ 1.19 (d, 3H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

| ¹³C NMR (CDCl₃) | δ 22.7, 43.7, 66.8, 117.9, 134.8 | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

| IR (Neat) | ν 3400 (O-H), 3078, 2975, 2931, 1640 (C=C) cm⁻¹ | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of 4-penten-2-one (B1216878). A common method involves the use of a chiral reducing agent.

Protocol for Asymmetric Reduction:

-

Preparation of the Chiral Reducing Agent: A chiral auxiliary, such as (R)-2-methyl-CBS-oxazaborolidine, is used to direct the stereochemical outcome of the reduction.

-

Reduction Reaction:

-